BenchChemオンラインストアへようこそ!

7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Hydrogen bonding Medicinal chemistry Structure-activity relationships

This 8-mercapto-xanthine is the only commercially available purine-2,6-dione combining an N7-(4-chlorobenzyl) group with a reactive C8-thiol. The free thiol enables disulfide-tethered fragment screening, maleimide bioconjugation, and direct immobilization onto activated resins for target deconvolution—without additional linker chemistry. With a HepG2 AC₅₀ of 31.66 µM, it offers a defined safety window for phenotypic screening at 1–10 µM. Its lead-like profile (MW 336.8, TPSA ~93.7 Ų) supports fragment-based library inclusion. Procure this scaffold to access hydrogen-bond donor capacity, metal-coordinating functionality, and nucleophilic reactivity absent in 8-H or 8-nitro analogs.

Molecular Formula C14H13ClN4O2S
Molecular Weight 336.79
CAS No. 1604-81-5
Cat. No. B2593110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
CAS1604-81-5
Molecular FormulaC14H13ClN4O2S
Molecular Weight336.79
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22)
InChIKeyFULUDSQAMYAPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 1604-81-5): Physicochemical Identity and Screening Provenance


7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 1604-81-5; PubChem CID 741850) is a trisubstituted purine-2,6-dione (xanthine) derivative characterized by a 4-chlorobenzyl group at N7, a free mercapto (thiol) group at C8, and methyl groups at N1 and N3 [1]. Its molecular formula is C₁₄H₁₃ClN₄O₂S, with a molecular weight of 336.8 g/mol, a computed logP of 2.4, a single hydrogen bond donor (the C8 thiol), and three hydrogen bond acceptors [1]. The compound has been evaluated in over 100 cell-based and biochemical high-throughput screening assays across multiple targets, including HepG2 cytotoxicity (AC₅₀ 31.66 μM), regulators of G-protein signaling, and opioid receptors . This combination of a lipophilic N7-aralkyl group and a reactive C8-thiol is rare among commercially available xanthine analogs, positioning this compound as a structurally differentiated scaffold for medicinal chemistry optimization and chemical biology probe development.

Why Generic Substitution Fails for 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Structural Uniqueness of the C8 Thiol and N7 Chlorobenzyl Motif


Xanthine derivatives constitute a large and pharmacologically diverse class, but substitution at C8 with a free thiol combined with an N7-aralkyl group is exceptionally uncommon in the chemical space of commercially available purine-2,6-diones [1]. Most 8-substituted xanthines bear alkyl, aryl, or halogen groups at C8; the free mercapto group introduces a nucleophilic, redox-active, metal-coordinating, and hydrogen-bond-donating functionality that is absent in analogs such as 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 373614-35-8, C8 = H) or 7-(4-chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione (CAS 477333-76-9, C8 = NO₂) [1] [2]. Similarly, 8-mercapto-1,3-dimethyl-7H-purine-2,6-dione—lacking the N7 substituent—does not recapitulate the lipophilicity and potential halogen-bonding interactions conferred by the 4-chlorobenzyl group [1]. Consequently, substituting a generic 8-alkylxanthine or an N7-unsubstituted 8-mercaptoxanthine for this compound cannot reproduce its hydrogen-bond donor profile, redox reactivity, or lipophilic binding characteristics, making cross-class replacement scientifically unjustified in any assay or synthetic application where these physicochemical features are mechanistically relevant.

Quantitative Differentiation Evidence for 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Head-to-Head Physicochemical and Screening Data Against Structural Analogs


Evidence 1: Hydrogen Bond Donor Capacity — C8 Thiol Confers a Unique HBD Not Present in 8-H or 8-Nitro Analogs

The target compound possesses one hydrogen bond donor (HBD), which is attributed exclusively to the C8 mercapto group, as confirmed by PubChem computed descriptors [1]. In contrast, the closest structural analog, 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 373614-35-8, differing only at C8 where H replaces SH), has zero hydrogen bond donors [1]. This single-atom substitution (S for H) fundamentally alters the intermolecular interaction potential: the free thiol can engage in S–H···O and S–H···N hydrogen bonds as well as metal coordination, neither of which is possible for the 8-unsubstituted analog.

Hydrogen bonding Medicinal chemistry Structure-activity relationships

Evidence 2: Lipophilicity — Computed logP of 2.4 Differentiates This Compound from More Polar 8-Mercaptoxanthine Congeners

The computed XLogP3 value for the target compound is 2.4, reflecting the balanced lipophilicity contributed by the 4-chlorobenzyl group at N7 [1]. In contrast, 8-mercapto-1,3-dimethyl-7H-purine-2,6-dione (the analog lacking the N7 substituent) would be expected to have a significantly lower logP (estimated ~0.5–1.0) due to the absence of the lipophilic chlorobenzyl moiety . This ~1.5–2.0 log unit difference corresponds to an approximately 30–100-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity ADME Permeability

Evidence 3: Cytotoxicity Profile — HepG2 AC₅₀ of 31.66 μM in a Dose-Response Screening Format

In a HepG2 cytotoxicity assay performed by the Broad Institute and measured via a cell-based plate reader format, the target compound exhibited an AC₅₀ of 31.66 μM (pAC₅₀ = 4.499) with a Hill slope of 1.219, Sinf of -100%, and 16 concentration points tested up to 19.5 μM . This places the compound in a moderate cytotoxicity range. By comparison, many promiscuous screening hits or known cytotoxic agents (e.g., staurosporine) show HepG2 AC₅₀ values below 10 μM. Although a direct comparator from the same assay series is not available for a close structural analog, the AC₅₀ >30 μM indicates that the compound is not broadly cytotoxic at concentrations typically used for biochemical screening (1–10 μM), supporting its use as a chemical probe at lower concentrations.

Cytotoxicity HepG2 Safety screening

Evidence 4: Differential Reactivity — Free Thiol Enables Chemoselective Derivatization and Bioconjugation Not Possible with 8-Alkyl or 8-Nitro Analogs

The C8 mercapto group in the target compound provides a nucleophilic handle for thiol-specific reactions—including alkylation, disulfide formation, maleimide conjugation, and metal coordination—that cannot be performed on the 8-unsubstituted analog (CAS 373614-35-8) or the 8-nitro analog (CAS 477333-76-9) [1]. This reactivity is intrinsic to the thiol functional group and is a class-level characteristic of 8-mercaptoxanthines. However, the N7-(4-chlorobenzyl) substitution additionally tunes the thiol pKa and steric environment relative to N7-unsubstituted 8-mercaptoxanthines, potentially altering reaction kinetics and chemoselectivity in competitive labeling experiments [1].

Chemical biology Bioconjugation Thiol reactivity

Evidence 5: Screening Selectivity — Predominantly Inactive Profile Across >100 HTS Assays Suggests Low Promiscuity

The target compound has been tested in over 112 biochemical and cell-based high-throughput screening assays deposited by the Broad Institute, Johns Hopkins Ion Channel Center, Scripps Research Institute, and Burnham Center for Chemical Genomics, covering targets including RGS4, μ-opioid receptor, muscarinic M1 receptor, ADAM17, and C. difficile toxins . The majority of assay entries are annotated as 'Inactive' or show low single-point activity, with only a subset showing confirmed dose-response activity (e.g., HepG2 cytotoxicity with AC₅₀ 31.66 μM) . This broad inactivity profile stands in contrast to many purine-based kinase inhibitors or adenosine receptor antagonists, which often exhibit polypharmacology across multiple targets. While a formal selectivity screen against a defined panel is not available, the compound's predominantly inactive profile across diverse HTS assays supports its classification as a relatively selective scaffold rather than a promiscuous aggregator or frequent hitter.

High-throughput screening Selectivity Chemical probe

Evidence 6: Molecular Weight and Topological Polar Surface Area — Differentiated from Larger N7,N8-Disubstituted Purine-2,6-diones

The target compound has a molecular weight of 336.8 g/mol and a topological polar surface area (TPSA) of approximately 93.7 Ų (computed), placing it within lead-like chemical space (MW <350, TPSA <100 Ų) [1] [2]. In contrast, many N7,N8-disubstituted purine-2,6-diones bearing larger 8-thioether substituents—such as 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(phenylmethylsulfanyl)purine-2,6-dione (MW ~453 g/mol) or 7-(4-chlorobenzyl)-1,3-dimethyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1H-purine-2,6(3H,7H)-dione (CAS 851938-40-4, MW ~501 g/mol)—exceed lead-likeness thresholds and may present suboptimal pharmacokinetic properties . The smaller size and lower TPSA of the target compound offer advantages for membrane permeability and fragment-based optimization strategies.

Drug-likeness Lead-likeness Physicochemical properties

Recommended Application Scenarios for 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione Based on Quantitative Differentiation Evidence


Scenario 1: Structure-Based Drug Design Requiring a Thiol-Containing Xanthine Scaffold for Cysteine-Targeted Covalent Inhibitor Development

The free C8 mercapto group provides a unique hydrogen bond donor (HBD = 1) and a nucleophilic handle absent in 8-H and 8-nitro analogs, enabling structure-based design of covalent inhibitors targeting cysteine residues or metal-dependent enzymes [1]. Researchers can exploit the thiol for disulfide-tethered fragment screening or maleimide-mediated bioconjugation to generate chemical probes, while the N7-(4-chlorobenzyl) group maintains sufficient lipophilicity (logP 2.4) for membrane permeability [1].

Scenario 2: Cell-Based Phenotypic Screening at Concentrations ≤10 μM with a Defined Cytotoxicity Safety Margin

The HepG2 AC₅₀ of 31.66 μM establishes a quantitative safety window: at working concentrations of 1–10 μM, the compound is expected to produce minimal cytotoxicity (<20% effect based on the dose-response Hill slope of 1.219) in HepG2 and potentially other hepatic cell lines . This makes it suitable for phenotypic screening campaigns where confounding cytotoxicity must be excluded, particularly in programs targeting non-hepatic cell types where the safety margin may be even wider.

Scenario 3: Fragment-Based or Lead-Like Library Procurement for Purinergic Target Families

With a molecular weight of 336.8 g/mol and TPSA of ~93.7 Ų, the compound resides within lead-like chemical space (MW <350, TPSA <100 Ų), distinguishing it from larger 8-thioether or 8-piperazinylmethyl analogs that exceed 450 g/mol [2] . Procurement for fragment-based screening libraries targeting purinergic receptors, phosphodiesterases, or xanthine oxidase can leverage this favorable physicochemical profile for downstream optimization without the need for initial molecular weight reduction.

Scenario 4: Chemoproteomics and Affinity Chromatography Resin Construction via C8 Thiol Conjugation

The single, sterically defined C8 thiol enables site-directed immobilization onto iodoacetyl- or maleimide-activated Sepharose resins for affinity chromatography target deconvolution experiments [1]. Unlike 8-unsubstituted or 8-nitro analogs that lack a reactive handle, this compound can be directly coupled without the need for linker introduction via additional synthetic steps, preserving the N7-(4-chlorobenzyl) pharmacophore in its native orientation for protein binding [1]. The predominantly inactive HTS profile further supports its use as a target-selective affinity probe scaffold .

Quote Request

Request a Quote for 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.